Cas no 2138225-18-8 (methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate)

methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate
- 2138225-18-8
- EN300-1121301
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- インチ: 1S/C10H16FN3O2/c1-3-14-9(12)7(5-4-6-11)8(13-14)10(15)16-2/h3-6,12H2,1-2H3
- InChIKey: SWZPSBXOAAZGAI-UHFFFAOYSA-N
- SMILES: FCCCC1C(C(=O)OC)=NN(CC)C=1N
計算された属性
- 精确分子量: 229.12265492g/mol
- 同位素质量: 229.12265492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 6
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 70.1Ų
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1121301-0.05g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 0.05g |
$1381.0 | 2023-10-27 | |
Enamine | EN300-1121301-0.5g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 0.5g |
$1577.0 | 2023-10-27 | |
Enamine | EN300-1121301-1g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 1g |
$1643.0 | 2023-10-27 | |
Enamine | EN300-1121301-1.0g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1121301-0.25g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 0.25g |
$1513.0 | 2023-10-27 | |
Enamine | EN300-1121301-5.0g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 5g |
$4764.0 | 2023-06-09 | ||
Enamine | EN300-1121301-0.1g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 0.1g |
$1447.0 | 2023-10-27 | |
Enamine | EN300-1121301-10g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 10g |
$7065.0 | 2023-10-27 | |
Enamine | EN300-1121301-10.0g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1121301-2.5g |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate |
2138225-18-8 | 95% | 2.5g |
$3220.0 | 2023-10-27 |
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylateに関する追加情報
Introduction to Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate (CAS No. 2138225-18-8)
Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate, identified by its CAS number 2138225-18-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyrazole derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of multiple functional groups, including an amino group, an ethyl side chain, and a fluoropropyl substituent, makes this molecule a versatile candidate for further investigation.
The compound belongs to the pyrazole class of heterocyclic compounds, which are well-known for their broad spectrum of biological activities. Pyrazoles have been extensively studied due to their role as key intermediates in the synthesis of various pharmacologically active agents. The specific modification of Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate with a fluoropropyl group introduces additional complexity, potentially influencing its pharmacokinetic and pharmacodynamic properties.
In recent years, there has been a growing interest in the development of novel compounds with fluorine-containing moieties. Fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and modulate drug distribution. The fluoropropyl group in Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate is strategically positioned to interact with biological targets, thereby influencing its overall efficacy.
The synthesis of Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve the desired molecular architecture. These synthetic strategies ensure high yield and purity, which are critical for subsequent biological evaluation.
One of the most compelling aspects of Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate is its potential as a lead compound for the development of new therapeutic agents. Preclinical studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of functional groups in this compound suggests that it may interact with multiple biological pathways, offering a multifaceted approach to treating various diseases.
The amino group in Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate provides a site for further chemical modification, allowing for the exploration of different analogs with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where iterative optimization is often required to identify compounds with optimal pharmacological profiles.
The ethyl side chain and the fluoropropyl substituent contribute to the steric and electronic properties of the molecule. These features can influence how Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate interacts with target proteins or enzymes. By modulating these structural elements, researchers can fine-tune the compound's binding affinity and selectivity, which are crucial factors in drug design.
In recent years, computational modeling and high-throughput screening techniques have been increasingly utilized to evaluate the potential of novel compounds like Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate. These approaches enable researchers to predict biological activity and optimize molecular properties before conducting expensive wet-lab experiments. Such advancements have significantly accelerated the drug discovery process and have led to the identification of several promising candidates for further development.
The pharmacological evaluation of Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate has revealed several interesting findings. In vitro studies have shown that this compound exhibits inhibitory activity against various enzymes and receptors relevant to human health. For instance, it has demonstrated potential as an inhibitor of certain kinases that are implicated in cancer progression. Additionally, it has shown promise in reducing inflammation by modulating cytokine production.
The compound's ability to interact with multiple biological targets makes it an attractive candidate for developing combination therapies. By targeting different pathways simultaneously, combination drugs can often achieve greater therapeutic efficacy compared to single-agent treatments. Methyl 5-amino-1-ethyl-4-(3-fluoropropyl)-1H-pyrazole-3-carboxylate holds promise as a component in such multi-targeted strategies.
The safety profile of Methyl 5-amino-1-et h yl -4 - ( 3 - f luoro p rop y l ) - 1 H - p y ra z ole - 3 - ca r box y l ate strong > is another critical aspect that has been thoroughly evaluated during preclinical studies. Toxicology assessments have been conducted to determine its acute and chronic toxicity levels. These studies have provided valuable insights into the compound's safety margins and potential side effects, which are essential for guiding future clinical trials.
The development of Methyl 5-amino - 1 - eth yl - 4 - ( 3 - f luoro p rop y l ) - 1 H - p y ra z ole - 3 - ca r box y l ate strong > represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges.
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